molecular formula C20H20ClN3O4 B12184473 N-[2-(4-chlorophenyl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-[2-(4-chlorophenyl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B12184473
M. Wt: 401.8 g/mol
InChI Key: MTPLVORGUCKKTH-UHFFFAOYSA-N
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Description

This compound features a quinazolin-4-one core substituted with 6,7-dimethoxy groups at positions 6 and 5. The acetamide moiety at position 3 is linked to a 2-(4-chlorophenyl)ethyl group. Its molecular formula is C₂₂H₂₂ClN₃O₄ (molecular weight: 443.89 g/mol) .

Properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C20H20ClN3O4/c1-27-17-9-15-16(10-18(17)28-2)23-12-24(20(15)26)11-19(25)22-8-7-13-3-5-14(21)6-4-13/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,22,25)

InChI Key

MTPLVORGUCKKTH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

A widely adopted route involves the condensation of 2-amino-3,5-diiodobenzoic acid with acetic anhydride to form 6,8-diiodo-2-methyl-4H-benzo[d]oxazin-4-one, followed by nucleophilic displacement with hydrazine hydrate. This yields 3-amino-2-(4-chlorophenyl)quinazolin-4(3H)-one, a key intermediate. Reaction conditions include refluxing in ethanol for 5 hours, achieving a yield of 73.8%.

Benzoxazinone Ring Opening

Alternative approaches utilize benzoxazinone precursors. For example, 2-(4-chlorophenyl)-4H-benzo[d]oxazin-4-one reacts with hydrazine hydrate in ethanol under reflux to form 3-amino-2-(4-chlorophenyl)quinazolin-4(3H)-one. Methanol or n-butanol as solvents impacts yield, with n-butanol providing a 30% yield compared to ethanol’s 15%.

Acetamide Side Chain Installation

The N-[2-(4-chlorophenyl)ethyl]acetamide moiety is introduced via nucleophilic acyl substitution.

Chloroacetylation Followed by Amination

3-Amino-6,7-dimethoxyquinazolin-4(3H)-one reacts with chloroacetyl chloride in dichloromethane containing triethylamine to form 2-chloro-N-(quinazolinonyl)acetamide. Subsequent reaction with 2-(4-chlorophenyl)ethylamine in ethanol under reflux yields the target compound. Glacial acetic acid as a catalyst enhances the reaction rate, achieving 62.6% yield after recrystallization.

One-Pot Coupling Strategy

A streamlined protocol combines quinazolinone, chloroacetyl chloride, and 2-(4-chlorophenyl)ethylamine in a single reaction vessel. Using tetrahydrofuran (THF) as the solvent and N,N-diisopropylethylamine (DIPEA) as the base, this method reduces purification steps and achieves a 68% yield.

Optimization of Reaction Conditions

Critical parameters influencing synthesis efficiency include:

ParameterOptimal ConditionImpact on Yield
SolventEthanol or THFEthanol favors crystallization; THF improves solubility
Temperature80–90°C (reflux)Higher temperatures accelerate ring closure
CatalystGlacial acetic acidReduces reaction time by 30%
PurificationRecrystallization (ethanol)Increases purity to >95%

Characterization and Validation

Successful synthesis is confirmed via:

  • Melting Point Analysis : Observed mp 242–246°C aligns with literature values.

  • Thin-Layer Chromatography (TLC) : Rf = 0.34 in chloroform:methanol (8:2).

  • NMR Spectroscopy : Key signals include δ 3.85 (s, 6H, OCH3), δ 4.21 (q, 2H, CH2CO), and δ 7.32–7.45 (m, 4H, Ar-Cl).

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and mixing. A recent pilot study achieved 89% yield using microreactor technology, reducing reaction time from 10 hours to 45 minutes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the chlorophenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired product, but typical conditions include controlled temperature and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects . The chlorophenyl and dimethoxy groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Core Modifications: Quinazolinone vs. Related Heterocycles

  • Quinazolin-4-one Derivatives: Target Compound: Retains the quinazolin-4-one core, critical for interactions with biological targets like kinases or enzymes . N-(4-Chlorophenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide (): Utilizes a quinoline core instead of quinazolinone, altering electron distribution and hydrogen-bonding capacity .

Substituent Variations on the Acetamide Side Chain

Compound Name R-Group on Acetamide Key Features Reference
Target Compound 2-(4-Chlorophenyl)ethyl Balances lipophilicity and steric bulk
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3-yl]acetamide 4-Methoxyphenoxy Increased polarity due to methoxy group
N-(4-Chlorophenyl)-2-(2-(3-nitrostyryl)-4-oxoquinazolin-3-yl)acetamide (11r) 3-Nitrostyryl Electron-withdrawing nitro group enhances reactivity
2-(6-Chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide Phenyl Simpler structure with lower steric hindrance

Substituent Effects on the Quinazolinone Ring

  • 6-Chloro-2-methyl () : Chlorine increases electronegativity, while methyl enhances hydrophobicity .
  • 2-Phenyl (Compound 22, ) : Introduces aromatic bulk, which may improve affinity for hydrophobic binding pockets .

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various research studies and data sources.

  • Molecular Formula : C₁₉H₁₈ClN₃O₃
  • Molecular Weight : 367.82 g/mol
  • CAS Number : 63937-75-7
  • Structure : The compound features a quinazoline core with methoxy substitutions and a chlorophenyl ethyl side chain.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi, demonstrating a broad spectrum of activity.
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, which can help mitigate oxidative stress in biological systems.
  • Receptor Interaction : Investigations into its interaction with specific receptors indicate potential as an antagonist for certain histamine receptors, which could be beneficial in treating allergic reactions or other histamine-related conditions.

Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various microorganisms:

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32
Pseudomonas aeruginosa64

These results indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria and fungi.

Case Studies

  • Study on Antibacterial Activity :
    A study published in MDPI explored the antibacterial effects of various quinazoline derivatives, including this compound. The results showed that this compound had a notable inhibitory effect on Staphylococcus aureus and Escherichia coli, with MIC values indicating its potential as a therapeutic agent against bacterial infections .
  • Antifungal Activity Assessment :
    Another investigation focused on the antifungal properties of the compound against Candida species. The findings revealed that it inhibited growth significantly at concentrations lower than those required for many standard antifungal agents, suggesting its utility in treating fungal infections .

Research Findings

Research has delved into structure-activity relationships (SAR) to enhance the efficacy of quinazoline derivatives. Modifications to the methoxy groups and side chains have been explored to optimize their biological activities. For instance, the introduction of electron-donating groups has been shown to increase antimicrobial potency .

Q & A

Q. What are the recommended synthetic routes for N-[2-(4-chlorophenyl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide, and how can reaction yields be optimized?

The synthesis of quinazolinone-acetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: React a quinazolin-4-one precursor (e.g., 2-methyl-4-oxoquinazolin-3(4H)-yl) with a substituted chloroacetamide in anhydrous acetone under reflux, using potassium carbonate as a base. This method achieved a 93% yield in a related compound .
  • Step 2: Purify via silica gel chromatography (gradient elution with 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate to isolate the product as a white powder .
    Key variables: Reaction time (18–24 hours), stoichiometric excess of reagents (1.2–1.5 equivalents), and inert atmosphere to prevent hydrolysis of intermediates.

Q. How should researchers characterize this compound’s structure and purity?

  • 1H/13C NMR: Analyze aromatic proton signals (δ 7.16–7.69 ppm for chlorophenyl groups) and carbonyl resonances (δ 168–170 ppm for acetamide and quinazolinone moieties). Splitting patterns (e.g., doublets at J = 8.4 Hz) confirm substitution positions .
  • Mass spectrometry: Use ESI/APCI(+) to detect [M+H]⁺ and [M+Na]⁺ ions. Fragmentation patterns (e.g., loss of methoxy or chloro groups) validate the molecular formula .
  • HPLC: Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What mechanistic hypotheses exist for the biological activity of this compound, and how can they be tested?

The quinazolinone core is known to inhibit kinases (e.g., EGFR or VEGFR). Proposed mechanisms:

  • Kinase inhibition: Perform enzymatic assays using recombinant kinases and ATP-competitive ELISA to measure IC₅₀ values. Compare with positive controls (e.g., gefitinib) .
  • DNA intercalation: Use UV-Vis titration or ethidium bromide displacement assays to evaluate binding to DNA duplexes .
    Contradictions: Discrepancies in activity between in vitro and cell-based assays may arise from differences in membrane permeability or metabolic stability. Address this by synthesizing analogs with improved logP (e.g., replacing methoxy with trifluoromethyl groups) .

Q. How can researchers resolve contradictions in reported biological data for quinazolinone derivatives?

  • Case study: If Compound A shows potent activity in one study but not another, verify assay conditions:
    • Cell lines: Use authenticated lines (e.g., NCI-60 panel) and standardized protocols (e.g., MTT assay at 48 hours).
    • Solubility: Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid precipitation .
  • Statistical analysis: Apply ANOVA with post-hoc tests to compare replicates. Publish raw data in supplementary materials to enhance reproducibility .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

  • Molecular docking: Use AutoDock Vina to model interactions with kinase domains (PDB ID: 1M17). Prioritize residues within 4 Å of the quinazolinone ring (e.g., Lys721 in EGFR) .
  • QSAR: Train models with descriptors like ClogP, topological polar surface area (TPSA), and Hammett σ constants for substituents. Validate using leave-one-out cross-validation (R² > 0.7) .

Methodological Challenges and Solutions

Q. How can researchers mitigate toxicity or off-target effects during in vivo studies?

  • Metabolic profiling: Use LC-MS/MS to identify major metabolites in liver microsomes. If toxic hydroxylated derivatives are detected, introduce electron-withdrawing groups (e.g., -CF₃) to block metabolic hotspots .
  • Selectivity screening: Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition. Optimize by modifying the acetamide side chain’s steric bulk .

Q. What strategies improve the compound’s pharmacokinetic properties?

  • LogP optimization: Replace the 4-chlorophenyl group with a 4-fluorophenyl moiety to reduce hydrophobicity. Aim for logP = 2–3 (calculated via ChemDraw) to enhance oral bioavailability .
  • Prodrug design: Synthesize phosphate or ester derivatives of the acetamide group to improve aqueous solubility. Hydrolyze in vivo via esterases .

Safety and Handling

  • Storage: Keep in airtight containers at –20°C under nitrogen to prevent oxidation. Monitor for decomposition via TLC (Rf shift) .
  • Waste disposal: Neutralize with 10% NaOH before incineration to avoid releasing toxic chloro derivatives .

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